Butanoic acid, 4-(methylsulfonyl)-2-oxo-

Description

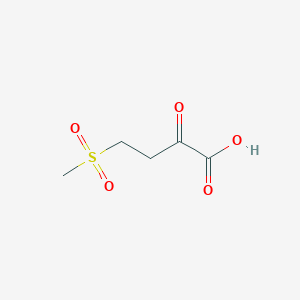

Structure

3D Structure

Properties

CAS No. |

656811-62-0 |

|---|---|

Molecular Formula |

C5H8O5S |

Molecular Weight |

180.18 g/mol |

IUPAC Name |

4-methylsulfonyl-2-oxobutanoic acid |

InChI |

InChI=1S/C5H8O5S/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8) |

InChI Key |

SJPDBCUMFYDCLK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC(=O)C(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Context of Butanoic Acid, 4 Methylsulfonyl 2 Oxo

Systematic IUPAC Naming Conventions and Acceptable Scientific Aliases

The compound with the formal name Butanoic acid, 4-(methylsulfonyl)-2-oxo- is a multifaceted organic molecule. According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is 4-(methylsulfonyl)-2-oxobutanoic acid .

In scientific literature and chemical databases, it is also referred to by several aliases. These synonyms are valuable for comprehensive literature searches and for understanding its context in different research areas.

| Nomenclature Type | Name |

| Systematic IUPAC Name | 4-(methylsulfonyl)-2-oxobutanoic acid |

| Alias | 2-Oxo-4-(methylsulfonyl)butanoic acid |

| Alias | 4-(methylsulfonyl)-2-ketobutanoic acid |

| Alias | KMSB (keto-methionine sulfone) |

Comparative Structural Analysis with Related Oxobutanoic Acid Derivatives

The structure and properties of Butanoic acid, 4-(methylsulfonyl)-2-oxo- can be better understood by comparing it with structurally similar compounds, particularly its precursor and other related oxobutanoic acids.

A key structural analog to Butanoic acid, 4-(methylsulfonyl)-2-oxo- is 4-(methylthio)-2-oxobutanoic acid (KMB). KMB is recognized as the alpha-keto acid analog of the essential amino acid methionine. nih.govnih.gov In metabolic pathways, methionine can undergo transamination to form KMB. ebi.ac.uk

The sulfur atom in the thioether group of KMB is susceptible to oxidation. This oxidation can occur in a stepwise manner. The initial oxidation product is 4-(methylsulfinyl)-2-oxobutanoic acid , which contains a sulfoxide (B87167) group. Further oxidation of the sulfoxide yields the more stable sulfone group, resulting in the formation of Butanoic acid, 4-(methylsulfonyl)-2-oxo- . This relationship highlights that Butanoic acid, 4-(methylsulfonyl)-2-oxo- is the fully oxidized derivative of KMB at the sulfur atom.

This oxidation process is analogous to the metabolic fate of methionine itself, which can be oxidized to methionine sulfoxide and subsequently to methionine sulfone. Therefore, Butanoic acid, 4-(methylsulfonyl)-2-oxo- can be considered the α-keto acid of methionine sulfone.

| Compound | Sulfur-Containing Functional Group | Oxidation State of Sulfur |

| 4-(Methylthio)-2-oxobutanoic acid (KMB) | Thioether (-S-CH₃) | -2 |

| 4-(Methylsulfinyl)-2-oxobutanoic acid | Sulfoxide (-SO-CH₃) | 0 |

| Butanoic acid, 4-(methylsulfonyl)-2-oxo- | Sulfone (-SO₂-CH₃) | +2 |

The stereochemistry of Butanoic acid, 4-(methylsulfonyl)-2-oxo- is an important aspect of its chemical characterization. The carbon atom at the second position (C2), which bears the keto group, is not a chiral center. However, the potential for stereoisomerism arises if a chiral center is introduced elsewhere in the molecule.

In the context of its relationship with methionine, the amino acid precursor, L-methionine, is chiral. The transamination of L-methionine would theoretically yield the corresponding (S)-enantiomer of the resulting α-keto acid. However, for Butanoic acid, 4-(methylsulfonyl)-2-oxo- itself, the presence of a chiral center and therefore distinct enantiomers (R and S forms) would depend on the specific synthetic or biological pathway of its formation.

Currently, detailed research findings specifically isolating and characterizing the distinct enantiomeric forms of Butanoic acid, 4-(methylsulfonyl)-2-oxo- are not extensively documented in publicly available literature. The focus has been more on its precursor, 4-(methylthio)-2-oxobutanoic acid, and the related amino acid, methionine sulfone, which does possess a chiral center at the alpha-carbon.

Synthetic Methodologies for Butanoic Acid, 4 Methylsulfonyl 2 Oxo

Chemical Synthesis Pathways

The chemical synthesis of Butanoic acid, 4-(methylsulfonyl)-2-oxo- can be approached through several strategic disconnections. These include the oxidation of a suitable thioether precursor or the de novo construction of the carbon skeleton with subsequent introduction and manipulation of the required functional groups.

A logical and common strategy for the synthesis of sulfones is the oxidation of the corresponding sulfide (B99878) (thioether). In the context of Butanoic acid, 4-(methylsulfonyl)-2-oxo-, a plausible precursor is 4-(methylthio)-2-oxobutanoic acid. This thioether is a known metabolite in the methionine salvage pathway. The synthesis would, therefore, involve a two-step process: initial formation of the thioether-containing keto acid followed by its oxidation.

The precursor, 4-(methylthio)-2-oxobutanoic acid, can be synthesized through various established methods, including the oxidative deamination of methionine. The subsequent oxidation of the thioether to the sulfone can be achieved using a range of oxidizing agents. The choice of oxidant is critical to avoid over-oxidation or degradation of the α-keto acid moiety.

| Oxidizing Agent | Typical Reaction Conditions | Potential Advantages | Potential Challenges |

| Hydrogen Peroxide (H₂O₂) | Catalytic metal salts (e.g., tungstate), acidic or basic media | Readily available, environmentally benign byproducts (water) | Risk of Baeyer-Villiger oxidation or decarboxylation of the α-keto acid |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Aprotic solvents (e.g., CH₂Cl₂) at low temperatures | High efficiency and selectivity for sulfide oxidation | Stoichiometric waste products, potential for side reactions with the keto group |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Biphasic systems (e.g., water/ethyl acetate) with a phase-transfer catalyst | Stable, solid reagent; can be highly selective | Requires careful pH control to maintain reactivity and selectivity |

| Potassium Permanganate (KMnO₄) | Controlled stoichiometry and low temperature in buffered solution | Powerful oxidant | High risk of over-oxidation and cleavage of the carbon chain |

This table presents a summary of common oxidizing agents that could be employed for the conversion of a thioether precursor to the target sulfone, based on general principles of organic synthesis.

De novo strategies involve the piecemeal assembly of the Butanoic acid, 4-(methylsulfonyl)-2-oxo- molecule from smaller, readily available starting materials. These approaches offer flexibility in introducing the required functional groups at specific positions. One such approach could be an aldol-type condensation.

For instance, a methyl ketone bearing the methylsulfonyl group could be condensed with a glyoxylic acid derivative. nih.gov This strategy directly constructs the C4 skeleton and introduces the 2-oxo and carboxylic acid functionalities in a single step.

Another de novo approach could involve the acylation of a suitable carbanion. For example, the dianion of 4-(methylsulfonyl)butanoic acid could be generated and subsequently reacted with an electrophilic source of the 2-oxo functionality.

| Synthetic Strategy | Key Starting Materials | Key Transformation | Reference Concept |

| Aldol (B89426) Condensation | 1-(Methylsulfonyl)propan-2-one, Glyoxylic acid | Base- or acid-catalyzed condensation | Synthesis of 4-oxo-2-butenoic acids nih.govresearchgate.net |

| Acylation of a Carbanion | 4-(Methylsulfonyl)butanoic acid, Diethyl oxalate | Generation of a dianion followed by acylation | Acylation of ester enolates |

| Friedel-Crafts Acylation | Methylsulfonylacetyl chloride, Ethylene | Lewis acid-catalyzed acylation followed by oxidation | General Friedel-Crafts methodology |

This table outlines potential de novo synthetic strategies for the construction of the target molecule's carbon backbone, drawing parallels with established organic reactions.

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods offer the advantages of high selectivity and mild reaction conditions, which are particularly beneficial for the synthesis of complex and sensitive molecules like Butanoic acid, 4-(methylsulfonyl)-2-oxo-. These approaches often leverage the inherent ability of enzymes to catalyze specific transformations with high regio- and stereoselectivity.

A prominent biocatalytic route to α-keto acids is the oxidative deamination of the corresponding α-amino acid. nih.gov In this case, the precursor would be 4-(methylsulfonyl)-2-aminobutanoic acid. This transformation can be catalyzed by amino acid oxidases (AAOs) or amino acid dehydrogenases (AADs). These enzymes convert the amine functionality into an imine, which then hydrolyzes to the desired α-keto acid. The use of oxidases is often favored as the reaction is essentially irreversible. nih.gov

The required amino acid precursor, 4-(methylsulfonyl)-2-aminobutanoic acid, could potentially be synthesized by the oxidation of L-methionine to L-methionine sulfone, a known compound.

| Enzyme Class | Cofactor Requirement | Byproduct | Key Advantage |

| L-Amino Acid Oxidase (L-AAO) | FAD/FMN | H₂O₂, NH₃ | High substrate specificity, irreversible reaction |

| D-Amino Acid Oxidase (D-AAO) | FAD | H₂O₂, NH₃ | Access to D-enantiomers of α-keto acids |

| Amino Acid Dehydrogenase (AAD) | NAD⁺/NADP⁺ | NADH/NADPH, NH₃ | Can be coupled with cofactor regeneration systems |

This table summarizes the key features of enzyme classes capable of catalyzing the formation of 2-oxo acids from amino acid precursors.

While the target molecule itself is not chiral, the principles of stereoselective synthesis are highly relevant for producing chiral derivatives or for understanding its interactions in a chiral environment. If a substituent were introduced at the C3 position, for example, stereoselective methods would be crucial.

Biocatalytic aldol reactions, mediated by enzymes such as pyruvic acid aldolases, are powerful tools for creating chiral centers. nih.gov These enzymes catalyze the C-C bond formation between a 2-oxo acid (acting as the nucleophile) and an aldehyde (the electrophile), often with high stereocontrol. nih.gov While Butanoic acid, 4-(methylsulfonyl)-2-oxo- itself is the target, this methodology highlights the potential for enzymatic C-C bond formation in the synthesis of structurally related and potentially chiral 2-oxo acids.

Furthermore, the enzymatic reduction of the 2-oxo group is a well-established method for producing chiral α-hydroxy acids. Lactate dehydrogenases and other oxidoreductases can reduce the ketone of α-keto acids with high enantioselectivity. acs.org While this would modify the target molecule, it demonstrates the potential for enzymatic manipulation of the 2-oxo functionality to access other valuable chiral building blocks.

Chemical Reactivity and Derivatization of Butanoic Acid, 4 Methylsulfonyl 2 Oxo

Reactions of the 2-Oxo Functional Group

The ketone group at the α-position to the carboxylic acid is a primary site for nucleophilic addition reactions, a characteristic reaction for aldehydes and ketones. ncert.nic.in The electrophilicity of the carbonyl carbon is influenced by the adjacent electron-withdrawing carboxylic acid and the distant methylsulfonyl group.

Key reactions involving the 2-oxo group include:

Reduction: The ketone can be reduced to a secondary alcohol, yielding 2-hydroxy-4-(methylsulfonyl)butanoic acid. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ncert.nic.inwikipedia.org Catalytic hydrogenation is another established method for reducing ketones to alcohols. wikipedia.org Enantioselective reduction methods can be employed to produce specific stereoisomers of the resulting chiral alcohol. wikipedia.org

Condensation with Amines and Derivatives: The carbonyl group reacts with ammonia (B1221849) and its derivatives (H₂N-Z) in a reversible, acid-catalyzed reaction to form imines or related products. ncert.nic.in For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) produces a hydrazone. ncert.nic.in These reactions proceed through a nucleophilic addition followed by dehydration. ncert.nic.in

Cyanohydrin Formation: In a reaction typical for many ketones, the addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. ncert.nic.in This reaction is generally base-catalyzed, utilizing the more nucleophilic cyanide ion (CN⁻). ncert.nic.in

Table 1: Representative Reactions of the 2-Oxo Functional Group

| Reaction Type | Reagent(s) | Product Type |

| Reduction | Sodium borohydride (NaBH₄) | 2-Hydroxy acid |

| Condensation | Hydroxylamine (NH₂OH) | Oxime |

| Condensation | Hydrazine (N₂H₄) | Hydrazone |

| Nucleophilic Addition | Hydrogen Cyanide (HCN) | Cyanohydrin |

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is susceptible to a range of reactions common to this functional group, allowing for the synthesis of various derivatives. mdpi.commsu.edu

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. This reaction is a fundamental transformation for protecting the carboxylic acid or modifying the compound's properties. mdpi.com

Amide Formation: The carboxylic acid can be reacted with an amine to form an amide. This typically requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride first, followed by reaction with the amine. Direct condensation is also possible but often requires high temperatures.

Decarboxylation: α-keto acids can undergo decarboxylation (loss of CO₂) upon heating. princeton.edulibretexts.org This reaction can be facilitated by various reagents and conditions, sometimes leading to the formation of an aldehyde. Metallaphotoredox catalysis has been shown to be effective for the decarboxylative coupling of α-keto acids to form unsymmetrical ketones. princeton.edu

Reduction: While the ketone is more readily reduced, strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol, leading to 4-(methylsulfonyl)butane-1,2-diol if the ketone is also reduced.

Table 2: Key Reactions of the Carboxylic Acid Functional Group

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst | Ester |

| Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide |

| Decarboxylation | Heat, Catalysts | Aldehyde or coupled products |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diol (if ketone is also reduced) |

Transformations and Stability of the 4-(Methylsulfonyl) Moiety

The methylsulfonyl (mesyl) group is known for its high stability and its utility in organic synthesis. chem-station.comwikipedia.org

Chemical Stability: Sulfonyl groups are generally stable under both acidic and basic conditions. chem-station.com Methanesulfonamides, for example, are very resistant to hydrolysis. wikipedia.org This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the methylsulfonyl moiety.

Role as a Leaving Group: While the C-S bond in the methylsulfonyl group is strong, the related methanesulfonate (B1217627) (mesylate) esters are excellent leaving groups in substitution and elimination reactions. masterorganicchemistry.com In the context of Butanoic acid, 4-(methylsulfonyl)-2-oxo-, the methylsulfonyl group itself is not a leaving group. However, if the molecule were modified, for instance, by reducing the ketone to a hydroxyl group, this alcohol could be converted to a mesylate, which would then be an excellent leaving group. wikipedia.orgmasterorganicchemistry.com

Reductive Cleavage: Although stable, the sulfonyl group can be cleaved under specific, powerful reductive conditions. For example, methanesulfonamides can be reduced back to amines using reagents like lithium aluminum hydride or through a dissolving metal reduction. wikipedia.org

Table 3: Chemical Properties of the 4-(Methylsulfonyl) Moiety

| Property | Conditions/Reagents | Outcome/Note |

| Stability | Acidic and Basic Conditions | Generally very stable and unreactive. chem-station.com |

| Hydrolysis Resistance | Aqueous solutions | Highly resistant to hydrolysis. wikipedia.org |

| Reductive Cleavage | Strong reducing agents (e.g., LiAlH₄) | Can be cleaved to form a thiol or other reduced sulfur species. wikipedia.org |

Synthesis of Structural Analogs and Derivative Compounds

The synthesis of structural analogs and derivatives of Butanoic acid, 4-(methylsulfonyl)-2-oxo- can be achieved by leveraging the reactivity of its functional groups or by building the molecule from different precursors.

Derivatization of Existing Functional Groups: As detailed in the sections above, the ketone and carboxylic acid groups can be readily converted into other functionalities. For example, esterification or amidation of the carboxyl group, coupled with reduction or condensation at the keto group, can generate a library of derivatives. mdpi.comncert.nic.in

Modification of the Carbon Backbone: Synthetic strategies like the Claisen condensation or aldol (B89426) condensation can be used to construct the butanoic acid backbone. msu.edulibretexts.org For instance, an aldol condensation between a methyl ketone and glyoxylic acid is a known method for preparing 4-oxo-2-butenoic acids, which could be precursors. researchgate.netnih.gov

Synthesis from Alternative Starting Materials: Analogs can be prepared by starting with different α-keto acids and introducing the methylsulfonyl group via nucleophilic substitution with a methylsulfinate salt. Alternatively, one could start with a molecule already containing the methylsulfonyl group and build the α-keto acid functionality onto it. Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) is a method used to synthesize related 4-oxo-4-arylbutanoic acids. orientjchem.org

Table 4: Examples of Potential Structural Analogs and Derivatives

| Compound Name | Method of Derivatization/Analogy |

| Ethyl 4-(methylsulfonyl)-2-oxobutanoate | Esterification of the carboxylic acid. |

| 2-Amino-4-(methylsulfonyl)butanoic acid | Reductive amination of the 2-oxo group. |

| 2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfonyl)butanoic acid | A known derivative, likely synthesized from 2-amino-4-(methylsulfonyl)butanoic acid. guidechem.com |

| 2-Hydroxy-4-(methylsulfonyl)butanoic acid | Reduction of the 2-oxo group. |

| 4-(Ethylsulfonyl)-2-oxobutanoic acid | Analog with a different alkylsulfonyl group. |

Spectroscopic Characterization and Advanced Analytical Methodologies for Butanoic Acid, 4 Methylsulfonyl 2 Oxo

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable insights into the functional groups present in a molecule. Due to a lack of directly published experimental spectra for Butanoic acid, 4-(methylsulfonyl)-2-oxo-, the expected characteristic vibrational frequencies are predicted based on the known absorptions of its constituent functional groups: a carboxylic acid, a ketone, and a sulfonyl group.

FT-IR Spectroscopy:

In an FT-IR spectrum of Butanoic acid, 4-(methylsulfonyl)-2-oxo-, several key absorption bands would be anticipated. The sulfonyl (SO₂) group is expected to show strong, characteristic asymmetric and symmetric stretching vibrations. nih.gov Typically, the asymmetric stretch appears in the 1350-1300 cm⁻¹ region, and the symmetric stretch is observed around 1160-1120 cm⁻¹. shimadzu.com The presence of two strong bands in these regions would be a key indicator of the sulfonyl group.

The carboxylic acid functional group would be identifiable by a very broad O-H stretching band, typically spanning from 3300 to 2500 cm⁻¹. nih.gov This broadening is due to extensive hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would likely appear around 1725-1700 cm⁻¹. nih.gov

Furthermore, the α-keto group introduces another carbonyl stretching vibration. The C=O stretch of a ketone is typically observed in the range of 1720-1700 cm⁻¹. chemspider.com In this molecule, it is possible that the two carbonyl absorptions (from the keto and carboxylic acid groups) may overlap, resulting in a broad and intense band. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups would be expected in the 3000-2850 cm⁻¹ region. ymdb.ca

FT-Raman Spectroscopy:

FT-Raman spectroscopy offers complementary information to FT-IR. While the O-H stretch of the carboxylic acid is typically weak in Raman, the C=O stretching vibrations of both the ketone and carboxylic acid are expected to be observable, often in the 1740-1680 cm⁻¹ range. nih.govresearchgate.net The sulfonyl group's symmetric stretch is usually a strong and sharp band in the Raman spectrum, appearing around 1150 cm⁻¹. The C-S stretching vibration may also be visible, typically in the 700-600 cm⁻¹ region. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions due to the weak Raman scattering of water. nih.gov

Predicted Vibrational Frequencies:

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| C-H (Aliphatic) | 3000-2850 | 3000-2850 |

| C=O (Keto & Carboxylic Acid) | 1725-1700 (strong, possibly overlapping) | 1740-1680 |

| SO₂ (Asymmetric Stretch) | 1350-1300 (strong) | 1350-1300 (weak) |

| SO₂ (Symmetric Stretch) | 1160-1120 (strong) | 1160-1120 (strong) |

| C-O (Carboxylic Acid) | 1320-1210 | Weak |

| C-S | ~700-600 | ~700-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For Butanoic acid, 4-(methylsulfonyl)-2-oxo-, both ¹H and ¹³C NMR would provide critical information on the connectivity of atoms. As no experimentally determined NMR data are publicly available, the following chemical shifts are predicted based on established principles and data for analogous structures.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Methyl Protons (-SO₂CH₃): A singlet would be expected for the three protons of the methyl group attached to the sulfonyl group. Due to the electron-withdrawing nature of the SO₂ group, this signal would be shifted downfield, likely appearing in the range of δ 3.0-3.5 ppm.

Methylene Protons (-SO₂CH₂-): The two protons on the carbon adjacent to the sulfonyl group would appear as a triplet, coupled to the neighboring methylene group. Their chemical shift would be significantly downfield due to the adjacent electron-withdrawing sulfonyl group, predicted to be in the region of δ 3.4-3.8 ppm.

Methylene Protons (-CH₂CO-): The two protons on the carbon adjacent to the α-keto group would also appear as a triplet, coupled to the other methylene group. The ketone and carboxylic acid groups are also electron-withdrawing, placing this signal in the range of δ 3.2-3.6 ppm.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often broad. It would appear far downfield, typically in the range of δ 10-13 ppm, and may not show coupling. whitman.edu

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in a unique chemical environment. youtube.com

Carbonyl Carbon (C=O, Keto): The ketone carbonyl carbon is highly deshielded and would be expected to resonate in the range of δ 190-200 ppm. libretexts.org

Carbonyl Carbon (C=O, Carboxylic Acid): The carboxylic acid carbonyl carbon is also significantly downfield, but typically less so than a ketone, with a predicted chemical shift in the range of δ 170-180 ppm. libretexts.org

Methylene Carbon (-SO₂CH₂-): The carbon atom directly attached to the sulfonyl group would be shifted downfield due to the electronegativity of the sulfur and oxygen atoms, likely appearing around δ 50-60 ppm.

Methylene Carbon (-CH₂CO-): The carbon adjacent to the keto group would also be deshielded, with a predicted chemical shift in the range of δ 40-50 ppm.

Methyl Carbon (-SO₂CH₃): The methyl carbon attached to the sulfonyl group would be the most upfield of the carbon signals, likely appearing in the range of δ 40-45 ppm.

Predicted NMR Data:

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| -SO₂CH ₃ | 3.0-3.5 (s, 3H) | 40-45 |

| -SO₂CH ₂- | 3.4-3.8 (t, 2H) | 50-60 |

| -CH ₂CO- | 3.2-3.6 (t, 2H) | 40-50 |

| -COOH | 10-13 (s, broad, 1H) | - |

| -C OOH | - | 170-180 |

| -C O- | - | 190-200 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and formula of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. wikipedia.org

Molecular Formula Confirmation:

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous confirmation of the elemental composition, C₅H₈O₅S. The monoisotopic mass of this compound is approximately 180.0092 u.

Fragmentation Analysis:

In electron ionization (EI) mass spectrometry, the molecule would be expected to undergo characteristic fragmentation. organicchemistrydata.org The molecular ion peak, if observed, would be at m/z 180. Key fragmentation pathways for Butanoic acid, 4-(methylsulfonyl)-2-oxo- would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and carboxylic acids. bldpharm.comyoutube.com This could lead to the loss of the carboxyl group (-COOH, 45 u) or the entire side chain.

Loss of SO₂: The sulfonyl group can be lost as SO₂ (64 u).

Loss of Methyl Radical: Loss of the methyl group (-CH₃, 15 u) from the sulfonyl moiety is also a plausible fragmentation.

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur in ketones and carboxylic acids, leading to a characteristic neutral loss. organicchemistrydata.org

Predicted Key Mass Fragments:

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₅H₈O₅S]⁺ | 180 |

| [M - COOH]⁺ | [C₄H₇O₃S]⁺ | 135 |

| [M - SO₂CH₃]⁺ | [C₄H₅O₃]⁺ | 101 |

| [CH₃SO₂]⁺ | 79 | |

| [C₂H₄SO₂]⁺ | 92 |

Chromatographic Techniques for Separation and Purity Analysis (HPLC, GC)

Chromatographic techniques are indispensable for the separation of Butanoic acid, 4-(methylsulfonyl)-2-oxo- from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC):

HPLC is well-suited for the analysis of polar, non-volatile compounds like this α-keto acid. nih.gov

Separation Mode: Reversed-phase HPLC (RP-HPLC) would be the most common approach. Due to the high polarity of the analyte, a column with enhanced aqueous compatibility (e.g., AQ-C18) would be beneficial to prevent phase collapse with highly aqueous mobile phases. sigmaaldrich.com Ion-exchange chromatography or ion-exclusion chromatography could also be employed, as these methods are effective for separating organic acids. shimadzu.com

Mobile Phase: A typical mobile phase for RP-HPLC would consist of an acidified aqueous solution (e.g., with formic acid, phosphoric acid, or methanesulfonic acid to suppress ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. sielc.commdpi.com A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure good peak shape and resolution from any less polar impurities.

Detection: UV detection would be suitable, as the α-keto-acid functionality exhibits UV absorbance, typically at a low wavelength around 210-220 nm. nih.govnih.gov If higher sensitivity and specificity are required, coupling the HPLC to a mass spectrometer (LC-MS) would be the method of choice.

Gas Chromatography (GC):

Direct analysis of Butanoic acid, 4-(methylsulfonyl)-2-oxo- by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal degradation. nih.gov Therefore, derivatization is a necessary step to increase volatility and thermal stability. researchgate.netgcms.cz

Derivatization: A two-step derivatization process is often employed for keto acids. nih.gov First, the keto group is converted to an oxime, for example, by reaction with methoxyamine hydrochloride. Subsequently, the carboxylic acid proton is replaced by a silyl (B83357) group, commonly through reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.com This process yields a more volatile and thermally stable derivative suitable for GC analysis.

Column: A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate for separating the derivatized analyte.

Detection: A Flame Ionization Detector (FID) can be used, but for more definitive identification, coupling the GC to a mass spectrometer (GC-MS) is highly recommended. The mass spectrum of the derivative can be used to confirm its structure and, by extension, the identity of the original analyte.

Computational and Theoretical Investigations of Butanoic Acid, 4 Methylsulfonyl 2 Oxo

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional geometry of a molecule. For a compound like Butanoic acid, 4-(methylsulfonyl)-2-oxo-, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost. nih.gov

Methodology: The standard approach involves geometry optimization using a functional, such as B3LYP, paired with a basis set like 6-311+G(d,p). nih.gov This process finds the lowest energy arrangement of atoms, corresponding to the equilibrium molecular geometry. From this optimized structure, key electronic properties can be derived. These include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges. nih.gov Natural Bond Orbital (NBO) analysis is often used to probe charge distribution and intramolecular interactions, such as hydrogen bonding.

An analysis of the electronic properties would reveal the reactive sites of the molecule. The oxygen atoms of the carboxyl, keto, and sulfonyl groups are expected to have significant negative partial charges, making them potential sites for electrophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Illustrative Data Table for Optimized Molecular Geometry: The following table presents representative geometric parameters that would be expected from a DFT B3LYP/6-311+G(d,p) calculation.

| Parameter | Atom Pair/Triplet/Quartet | Expected Value |

| Bond Length (Å) | S=O | ~1.45 |

| S-C(4) | ~1.78 | |

| S-C(methyl) | ~1.77 | |

| C(2)=O | ~1.21 | |

| C(1)=O | ~1.20 | |

| C(1)-O(H) | ~1.35 | |

| C(2)-C(3) | ~1.52 | |

| C(3)-C(4) | ~1.53 | |

| **Bond Angle (°) ** | O=S=O | ~119 |

| O=S-C(4) | ~108 | |

| C(3)-C(2)=O | ~116 | |

| C(3)-C(2)-C(1) | ~115 | |

| C(2)-C(1)=O | ~123 | |

| Dihedral Angle (°) | O=C(2)-C(3)-C(4) | Variable |

| C(2)-C(3)-C(4)-S | Variable |

Note: These are typical values for similar functional groups and are for illustrative purposes only.

Conformational Analysis and Energetics

The rotatable bonds in the butane (B89635) chain of Butanoic acid, 4-(methylsulfonyl)-2-oxo-, allow it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Methodology: This analysis typically begins with a systematic search of the potential energy surface by rotating the key dihedral angles (e.g., C2-C3, C3-C4). Each resulting conformer is then subjected to geometry optimization and frequency calculations, often using a DFT method like B3LYP with a suitable basis set. researchgate.net The relative energies of the conformers, corrected for zero-point vibrational energy (ZPVE), determine their population distribution at a given temperature according to the Boltzmann distribution. Intramolecular hydrogen bonding, for instance between the carboxylic proton and the α-keto oxygen, is a critical factor in stabilizing certain conformers. acs.org

Expected Research Findings: The conformational landscape would likely be dominated by a few low-energy structures. The most stable conformer would probably feature an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen of the α-keto group, forming a five-membered ring. This is a common stabilizing feature in α-keto acids. acs.org Other conformers, with different orientations of the sulfonyl group relative to the main chain, would exist at slightly higher energies. The energy barriers between these conformers would indicate the molecule's flexibility at room temperature.

Illustrative Data Table for Relative Conformational Energies: The table below shows a hypothetical energy profile for the most stable conformers.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 (Global Min.) | C(1)-C(2)-C(3)-C(4) ≈ -70 | 0.00 | 75.5 |

| C(2)-C(3)-C(4)-S ≈ 180 | |||

| Conf-2 | C(1)-C(2)-C(3)-C(4) ≈ 175 | 1.10 | 11.2 |

| C(2)-C(3)-C(4)-S ≈ 65 | |||

| Conf-3 | C(1)-C(2)-C(3)-C(4) ≈ 70 | 1.50 | 6.3 |

| C(2)-C(3)-C(4)-S ≈ -70 |

Note: Values are illustrative, based on typical findings for flexible aliphatic molecules.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data (IR, NMR), which aids in the interpretation of experimental spectra and confirms molecular structure.

Methodology:

IR Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, performed on the optimized geometry, yield a set of vibrational modes and their corresponding frequencies and intensities. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. researchgate.net

NMR Spectroscopy: Nuclear magnetic shielding tensors are typically calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample). researchgate.netnih.gov Calculations are often performed on multiple low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average. researchgate.net

Expected Research Findings:

Predicted IR Spectrum: The calculated IR spectrum would show characteristic strong absorption bands for the various functional groups. Key peaks would include the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretches for the keto and carboxyl groups (~1760-1710 cm⁻¹), and strong symmetric and asymmetric stretches for the S=O bonds of the sulfonyl group (~1350-1300 cm⁻¹ and ~1150-1120 cm⁻¹).

Predicted NMR Spectra:

¹H NMR: The spectrum would be expected to show distinct signals for the methyl protons on the sulfonyl group, the two methylene (B1212753) groups (C3-H₂ and C4-H₂), and the acidic proton of the carboxyl group. The chemical shifts of the methylene protons would be influenced by the adjacent electron-withdrawing keto and sulfonyl groups.

¹³C NMR: Distinct signals would be predicted for each of the five carbon atoms. The carbonyl carbons (C1 and C2) would appear far downfield (~160-200 ppm), followed by the carbons adjacent to the sulfonyl group, and finally the methyl carbon.

Illustrative Data Tables for Predicted Spectroscopic Data:

Table: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Carboxylic Acid | ~3100 (Broad) |

| C-H stretch | Methylene/Methyl | ~2980-2900 |

| C=O stretch | Keto (C2) | ~1745 |

| C=O stretch | Carboxyl (C1) | ~1720 |

| S=O asym. stretch | Sulfonyl | ~1340 |

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | ¹H Shift (Expected) | ¹³C Shift (Expected) |

|---|---|---|

| C1 (-COOH) | ~11-12 | ~165 |

| C2 (-CO-) | - | ~195 |

| C3 (-CH₂-) | ~3.1 | ~35 |

| C4 (-CH₂-) | ~3.4 | ~55 |

| C5 (-CH₃) | ~3.0 | ~43 |

Note: All spectroscopic values are illustrative estimates based on analogous structures.

Reaction Mechanism Studies and Reactivity Predictions

Methodology: To study a reaction mechanism, one first identifies the reactants and products. Computational methods are then used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. This is confirmed by frequency calculations, where a TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The Intrinsic Reaction Coordinate (IRC) path is then calculated to confirm that the identified TS connects the intended reactants and products. The energy difference between the reactants and the TS gives the activation energy, which is crucial for determining the reaction rate.

Expected Research Findings: For Butanoic acid, 4-(methylsulfonyl)-2-oxo-, several reactions could be investigated theoretically:

Decarboxylation: Like many α-keto acids, this compound could undergo decarboxylation (loss of CO₂). acs.org A computational study could compare different potential mechanisms, such as a concerted process versus a stepwise one, and calculate the activation barriers for each.

Enolization: The α-keto group can tautomerize to its enol form. Calculations could determine the relative stability of the keto and enol tautomers and the energy barrier for the interconversion.

Nucleophilic Addition: The electrophilic carbon of the keto group is susceptible to nucleophilic attack. Theoretical studies could model the addition of various nucleophiles, determining the reaction thermodynamics and kinetics. Reactivity indices derived from the electronic structure, such as the LUMO map and electrostatic potential, would predict that the C2 carbonyl carbon is a primary site for nucleophilic attack.

Applications of Butanoic Acid, 4 Methylsulfonyl 2 Oxo in Organic Synthesis and Chemical Research

As a Building Block for Complex Molecular Architectures

The structure of Butanoic acid, 4-(methylsulfonyl)-2-oxo- makes it a potentially valuable building block for the synthesis of more complex molecular frameworks. The presence of multiple reactive sites—the carboxylic acid, the ketone, and the activated methylene (B1212753) group adjacent to the sulfone—allows for a variety of chemical transformations.

β-Keto sulfones are recognized as versatile intermediates in organic synthesis. researchgate.net The sulfonyl group is a strong electron-withdrawing group, which increases the acidity of the adjacent methylene protons. This facilitates the formation of a stabilized carbanion that can participate in a wide range of carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations. These reactions are fundamental to the assembly of intricate molecular skeletons.

Furthermore, the sulfonyl group itself can be a target for elimination or substitution reactions, allowing for the introduction of further functionality. The combination of the keto and carboxylic acid groups opens pathways to the formation of various heterocyclic systems through cyclization reactions. The synthesis of complex structures often relies on such multifunctional building blocks that can undergo sequential and selective reactions. nih.gov

Table 1: Potential Synthetic Transformations of Butanoic acid, 4-(methylsulfonyl)-2-oxo-

| Reactive Site | Potential Reaction Type | Resulting Structure/Functionality |

|---|---|---|

| Methylene group (alpha to sulfone) | Alkylation, Acylation, Michael Addition | Elongation of the carbon chain, formation of new C-C bonds |

| Ketone group | Aldol Condensation, Reductive Amination | Formation of larger carbon skeletons, introduction of nitrogen |

| Carboxylic acid group | Esterification, Amidation | Protection of the acid, coupling to other molecules |

Design of Chemical Probes and Tools for Mechanistic Studies

The structural similarity of Butanoic acid, 4-(methylsulfonyl)-2-oxo- to oxidized metabolites of the amino acid methionine suggests its potential use in the design of chemical probes for biological research. Methionine can be oxidized to methionine sulfoxide (B87167) and subsequently to methionine sulfone. wikipedia.org This oxidation is a key post-translational modification that can alter protein function and is associated with oxidative stress and aging. hmdb.canih.gov

Butanoic acid, 4-(methylsulfonyl)-2-oxo- is the α-keto acid analogue of methionine sulfone. α-Keto acids are important metabolites in various biochemical pathways. Therefore, this compound could serve as a valuable tool for investigating the enzymes and biological processes that involve methionine sulfone. For example, it could be used to:

Act as a substrate or inhibitor for enzymes that recognize and process methionine sulfone or related metabolites.

Serve as a standard in metabolomic studies to detect and quantify the presence of this keto acid in biological samples.

Be modified with reporter tags (e.g., fluorescent dyes or affinity labels) to create chemical probes for identifying protein binding partners.

The development of such chemical tools is essential for elucidating the roles of specific molecules in complex biological systems. nih.gov The irreversible nature of methionine sulfone formation makes its metabolic fate a topic of significant interest. wikipedia.orgguidechem.com

Table 2: Properties of Butanoic acid, 4-(methylsulfonyl)-2-oxo-

| Property | Value | Source |

|---|---|---|

| CAS Number | 656811-62-0 | |

| Molecular Formula | C5H8O5S | |

| Synonyms | 4-methylsulfonyl-2-oxobutanoic acid |

| InChI | InChI=1S/C5H8O5S/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8) | |

Q & A

Q. What are the established synthetic routes for Butanoic acid, 4-(methylsulfonyl)-2-oxo-?

Answer: A common method involves Michael-type addition reactions, where thioglycolic acid reacts with α,β-unsaturated carbonyl intermediates. For example, Friedel-Crafts acylation using maleic anhydride can generate precursor compounds for subsequent sulfonation and oxidation steps . Additional routes may include functionalization of 2-oxobutanoic acid derivatives, leveraging nucleophilic substitution at the sulfur center.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks, mass spectrometry (MS) for molecular weight confirmation (e.g., monoisotopic mass 148.019415 Da ), and infrared (IR) spectroscopy to detect functional groups like sulfonyl (S=O) and carbonyl (C=O) stretches. Cross-referencing with spectral databases (e.g., NIST) is critical .

Q. What are the key stability considerations for storing this compound?

Answer: The compound’s α-keto and sulfonyl groups make it prone to hydrolysis and thermal decomposition. Store under inert gas (e.g., argon) at –20°C in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Avoid exposure to moisture and strong bases/acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Answer: Discrepancies in MS or NMR data may arise from impurities or stereoisomers. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., C₅H₈O₃S ). For stereochemical ambiguities, employ chiral chromatography or circular dichroism (CD) spectroscopy. Cross-validate with computational methods (e.g., density functional theory for NMR chemical shift predictions) .

Q. What experimental strategies optimize the sulfonation step in synthesis?

Answer: Controlled oxidation of methylthio (–SCH₃) to methylsulfonyl (–SO₂CH₃) groups requires precise stoichiometry of oxidizing agents (e.g., meta-chloroperbenzoic acid, hydrogen peroxide). Monitor reaction progress via thin-layer chromatography (TLC) or in situ Raman spectroscopy. Excess oxidants can degrade the α-keto moiety, necessitating low-temperature conditions (<0°C) .

Q. How does the electronic nature of the sulfonyl group influence reactivity?

Answer: The –SO₂CH₃ group is a strong electron-withdrawing group, polarizing adjacent carbonyls and enhancing electrophilicity. This increases susceptibility to nucleophilic attack at the α-carbon, enabling applications in peptide coupling or crosslinking reactions. Computational studies (e.g., molecular electrostatic potential maps) can quantify this effect .

Methodological and Analytical Questions

Q. What chromatographic techniques are suitable for purifying this compound?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile/water gradients effectively resolves polar impurities. For scale-up, flash chromatography using silica gel with ethyl acetate/hexane eluents is preferred. Monitor fractions via UV detection at 210–260 nm (λ_max for carbonyl groups) .

Q. How can isotopic labeling aid in metabolic studies of this compound?

Answer: Deuterium (²H) or carbon-13 (¹³C) labeling at the methylsulfonyl or α-keto positions enables tracking via MS or NMR. For example, ¹³C-labeled carbonyl groups simplify metabolic pathway analysis in tracer studies .

Data Interpretation and Validation

Q. What statistical methods address batch-to-batch variability in synthesis?

Answer: Multivariate analysis (e.g., principal component analysis) of spectral and chromatographic data identifies outlier batches. Design-of-experiment (DoE) frameworks optimize reaction parameters (e.g., temperature, pH) to minimize variability .

Q. How can researchers validate computational models for this compound’s properties?

Answer: Compare predicted (e.g., COSMO-RS for solubility, Gaussian for vibrational spectra) and experimental data. Use root-mean-square deviation (RMSD) metrics for NMR shifts or Gibbs free energy correlations for reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.